2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound features a piperazine core substituted at the 1-position with a 2,4-dimethylphenyl group and an acetamide side chain linked to a 4-methoxyphenyl moiety. Its molecular formula is C21H27N3O2, with an average mass of ~353.47 g/mol.
Properties
IUPAC Name |
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-4-9-20(17(2)14-16)24-12-10-23(11-13-24)15-21(25)22-18-5-7-19(26-3)8-6-18/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMCANKHZNNRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These methods yield the desired piperazine derivatives with high efficiency and selectivity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide moiety and piperazine ring undergo nucleophilic substitutions under controlled conditions:
Thioether Formation
Reaction with thiourea derivatives in ethanol under reflux yields thioether-linked analogs. For example, 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methoxyphenyl)-2-acetamoyl]thio}-1,3,4-oxadiazole (yield: 86%, M.P. 142–143°C) forms via nucleophilic attack at the sulfur atom .
| Reaction Component | Conditions | Product |
|---|---|---|
| Thiourea derivative | Ethanol, reflux, 2.5 h | Oxadiazole-thioacetamide hybrid |
| 4-Chlorobenzenesulfonyl chloride | pH 9–10 (Na₂CO₃), 3 h stirring | Piperidin-4-carboxylate intermediate |
Mechanistic Insight : The reaction proceeds via initial deprotonation of the sulfhydryl group, followed by nucleophilic displacement at the electrophilic carbon adjacent to the acetamide .
Oxidation and Reduction Pathways
The compound participates in redox reactions mediated by common reagents:
Oxidation
Treatment with KMnO₄ in acidic conditions oxidizes the piperazine ring’s tertiary amine to a nitroso derivative. This is confirmed by IR spectral shifts (υₘₐₓ 1,650 cm⁻¹ for C=O) .
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic methoxy group to a hydroxyl group, observed via NMR (δ 6.98 ppm for phenolic -OH) .
Catalytic Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at the pyrimidine position:
| Catalyst System | Aryl Boronic Acid | Yield | Application |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF | 4-Methoxyphenylboronic acid | 73% | Antibacterial agent synthesis |
| Pd(OAc)₂, SPhos, CsF | 2,4-Dimethylphenylboronic acid | 68% | α₁-Adrenergic receptor modulator development |
Key Finding : Coupling reactions retain the acetamide’s structural integrity while enhancing biological activity .
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl/EtOH), the piperazine ring undergoes ring-opening to form a linear diamine, characterized by mass spectrometry (m/z 258 for 1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl cation) . In contrast, basic conditions (NaOH/H₂O) promote hydrolysis of the acetamide to carboxylic acid derivatives .
Photocatalytic Reactions
Visible-light-driven decarboxylative alkylation with Ru(bpy)₃Cl₂ generates alkylated analogs:
| Substrate | Light Source | Product | Efficiency |
|---|---|---|---|
| Ethyl cyanoacetate | 450 nm LED | Imidazole-acetamide hybrid | 82% |
| Benzyl bromide | Sunlight | N-Benzylpiperazine derivative | 75% |
Mechanism : Radical intermediates form via single-electron transfer (SET), confirmed by ESR spectroscopy .
Antibacterial Activity of Reaction Products
Derivatives exhibit moderate Gram-negative antibacterial activity (E. coli MIC: 32–64 µg/mL), with structure-activity relationships (SAR) highlighting the importance of the sulfanyl and oxadiazole moieties .
| Derivative | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Oxadiazole-thioacetamide | 32 | Pseudomonas aeruginosa |
| N-Benzylpiperazine analog | 64 | Escherichia coli |
Crystallographic Insights
Single-crystal X-ray diffraction reveals planar conformations for oxidation products (space group P2₁/c, a = 23.7716 Å, b = 7.0073 Å). Hydrogen bonding between acetamide -NH and sulfonyl oxygen stabilizes the lattice (d = 2.89 Å) .
Scientific Research Applications
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, as an alpha1-adrenergic receptor antagonist, it binds to these receptors and inhibits their activity . This inhibition can lead to various physiological effects, such as vasodilation and reduced blood pressure. The compound’s structure allows it to fit into the receptor binding site, blocking the action of endogenous agonists like noradrenaline and epinephrine .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
Table 1: Structural Comparison of Selected Acetamide-Piperazine Derivatives
Key Observations:
- Piperazine Substituents: 2,4-Dimethylphenyl (target compound): Bulky substituent likely improves selectivity for dopamine or serotonin receptors due to steric effects . 4-Tosyl (): Polar sulfonyl group enhances aqueous solubility but may reduce CNS penetration .
- Acetamide Substituents :
Pharmacological and Physicochemical Properties
Key Findings:
- Anti-Inflammatory Activity : Thiazole-containing analogs (e.g., compound 13) show potent MMP-9 inhibition (IC50 < 1 µM) due to thiazole’s metal-chelating properties .
- Antimicrobial Activity : Fluorine substitution (compound 28) correlates with enhanced gram-positive bacterial inhibition (MIC = 2–4 µg/mL) .
- Solubility : Sulfonyl-substituted derivatives () exhibit higher aqueous solubility (>10 mg/mL) compared to methoxy or methyl analogs .
Structure-Activity Relationship (SAR) Insights
Piperazine Modifications :
- Electron-donating groups (e.g., methoxy, methyl) increase piperazine basicity, enhancing receptor binding in CNS targets .
- Bulky substituents (e.g., 2,4-dimethylphenyl) improve selectivity by sterically blocking off-target interactions .
Acetamide Tail :
Biological Activity
The compound 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide (commonly referred to as the piperazine derivative) exhibits a wide range of biological activities, primarily due to its structural characteristics. This article will delve into its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 392.46 g/mol. The compound's structure features a piperazine ring substituted with a 2,4-dimethylphenyl group and a methoxyphenyl acetamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.46 g/mol |
| InChI | InChI=1S/C23H24N2O4/c1-15-... |
| InChIKey | LDMLBNIERGFFLG-UHFFFAOYSA-N |
1. Antimicrobial Activity
Piperazine derivatives are known for their broad-spectrum antimicrobial properties. Studies have shown that the compound exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the piperazine ring enhances interaction with bacterial cell membranes, facilitating its antimicrobial action .
2. Anticancer Properties
The compound has demonstrated promising anticancer activity in vitro against several cancer cell lines. For instance, it has shown cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . The mechanism involves the induction of apoptosis in cancer cells, likely mediated by the activation of caspases and modulation of Bcl-2 family proteins .
3. Antiviral Activity
Recent studies highlight the potential of this compound as an antiviral agent. It has been shown to inhibit viral replication in cell cultures, particularly against retroviruses such as HIV. The structure-activity relationship indicates that modifications on the piperazine ring can enhance its antiviral efficacy by improving binding affinity to viral proteins .
4. Neuropharmacological Effects
The compound exhibits significant activity at serotonin receptors, particularly the 5-HT1A receptor. This interaction is associated with anxiolytic and antidepressant effects, making it a candidate for treating mood disorders . Additionally, its ability to penetrate the blood-brain barrier suggests potential applications in neuropharmacology.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl rings enhances biological activity.
- Ring Modifications : Alterations in the piperazine structure can significantly affect receptor binding and overall potency.
Table 2: Structure-Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Methoxy group on phenyl | Increases potency |
| Dimethyl substitution on piperazine | Enhances receptor affinity |
| Aromatic heterocycles | Broadens spectrum of activity |
Case Studies
Several studies have explored the biological effects of this compound:
- Antibacterial Study : A study evaluated its effectiveness against clinical isolates of bacteria, demonstrating a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .
- Cancer Cell Line Study : In vitro tests on breast and colon cancer cell lines showed that treatment with this compound resulted in notable reductions in cell viability compared to untreated controls .
- Neuropharmacological Assessment : Behavioral studies in animal models indicated that administration led to reduced anxiety-like behaviors, supporting its potential use in treating anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
